

# Technical Guide: -Butyl-3-methylpentan-2-amine

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## Compound of Interest

Compound Name: *Butyl(3-methylpentan-2-yl)amine*

Cat. No.: *B13248485*

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## Nomenclature, Synthesis, and Structural Characterization

Molecular Weight: 157.30 g/mol

### Executive Summary

This technical guide provides a rigorous analysis of the secondary amine

-butyl-3-methylpentan-2-amine, often commercially listed as **butyl(3-methylpentan-2-yl)amine**. Designed for organic chemists and pharmaceutical researchers, this document standardizes the nomenclature according to current IUPAC recommendations (Blue Book P-62), details a self-validating synthetic protocol via reductive amination, and outlines critical analytical parameters.

The compound represents a sterically hindered secondary amine, featuring two chiral centers adjacent to the nitrogen atom. Its structural complexity makes it a valuable case study for stereoselective synthesis and advanced NMR characterization in drug discovery scaffolds.

### Part 1: Structural Deconstruction & IUPAC Nomenclature

Correct chemical nomenclature is the bedrock of scientific communication. For secondary amines with non-identical alkyl groups, IUPAC rules dictate priority based on the length and

complexity of the carbon chains attached to the nitrogen.

## 1.1 Structural Analysis

The molecule consists of a nitrogen atom bonded to a hydrogen atom and two alkyl groups:

- Group A (Butyl): A linear 4-carbon chain ( ).
- Group B (3-methylpentan-2-yl): A branched 6-carbon structure derived from pentane, attached at the C2 position, with a methyl substitution at C3.

## 1.2 Determination of the Preferred IUPAC Name (PIN)

According to IUPAC Rule P-62.2.2.1, secondary amines are named as

-substituted derivatives of a parent hydride amine.<sup>[1]</sup> The parent hydride is selected based on the longest carbon chain attached to the nitrogen.

- Comparison:
  - Chain A Length: 4 carbons (Butan-1-amine).
  - Chain B Length: 5 carbons (Pentan-2-amine).
- Selection: The pentane chain is senior.
- Numbering: The amine functional group gets priority for the lowest locant. The parent chain is pentan-2-amine.
- Substituents:
  - On Nitrogen: Butyl group.
  - On Carbon 3: Methyl group.

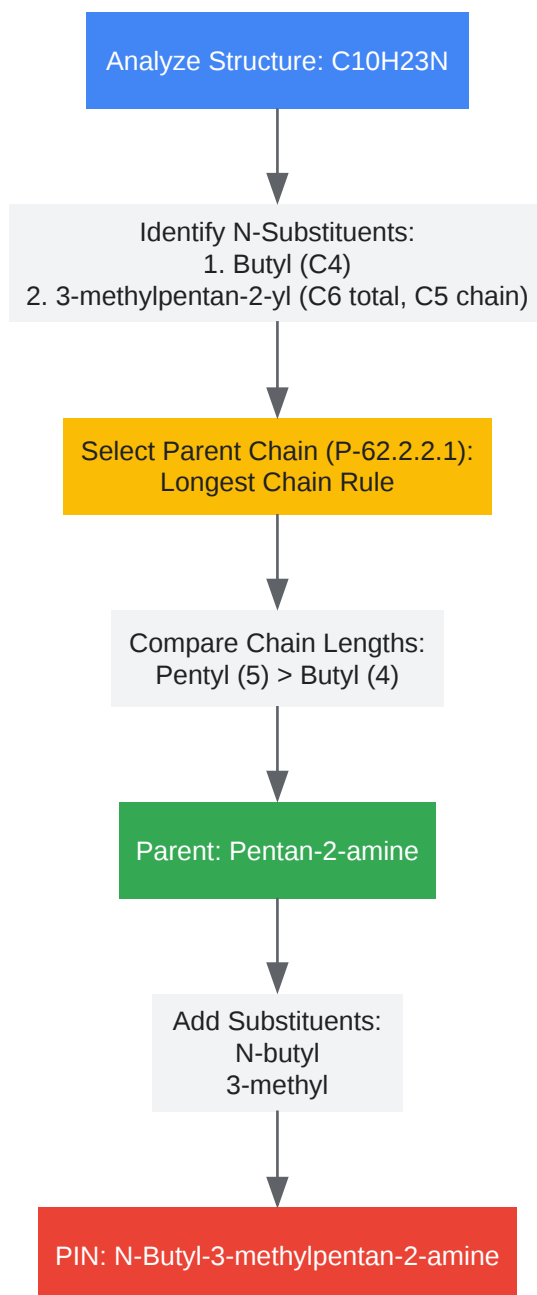
Preferred IUPAC Name:

-Butyl-3-methylpentan-2-amine

## 1.3 Stereochemical Complexity

The parent chain contains two chiral centers at C2 and C3. Consequently, this compound exists as four stereoisomers (two enantiomeric pairs). In a non-stereoselective synthesis, the product is a mixture of diastereomers.

Nomenclature Logic Flow:



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Figure 1: Decision tree for determining the Preferred IUPAC Name (PIN) based on chain seniority.

## Part 2: Synthetic Protocol (Reductive Amination)

The most robust method for synthesizing

-butyl-3-methylpentan-2-amine is the reductive amination of 3-methylpentan-2-one with butan-1-amine. This approach avoids the over-alkylation issues common with direct alkylation (e.g., reacting 3-bromo-2-methylpentane with butylamine).

### 2.1 Reaction Scheme

### 2.2 Reagents & Role Justification

Reagent	Role	Justification
3-Methylpentan-2-one	Electrophile	Provides the branched carbon skeleton (Group B).
Butan-1-amine	Nucleophile	Provides the linear butyl chain (Group A).
NaBH(OAc)	Reducing Agent	Selective. Reduces the imine intermediate faster than the ketone starting material, preventing side-product alcohols.
Acetic Acid (AcOH)	Catalyst	Activates the carbonyl oxygen and facilitates imine formation.
1,2-Dichloroethane (DCE)	Solvent	Aprotic, dissolves all components, and does not interfere with hydride transfer.

### 2.3 Step-by-Step Methodology

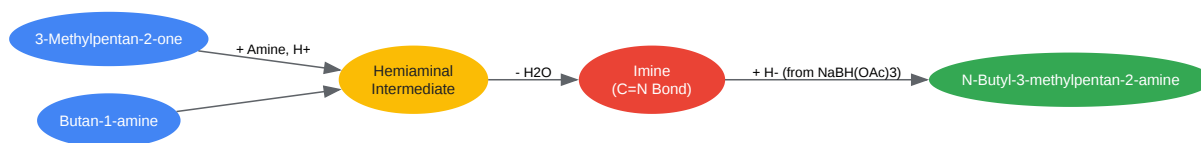
Note: Perform all steps in a fume hood. Standard PPE (gloves, goggles, lab coat) is mandatory.

- Imine Formation (In Situ):

- In a round-bottom flask, dissolve 3-methylpentan-2-one (10 mmol, 1.0 equiv) and butan-1-amine (12 mmol, 1.2 equiv) in DCE (30 mL).
- Add Acetic Acid (12 mmol, 1.2 equiv).
- Stir at room temperature for 30 minutes. Mechanism: The amine attacks the ketone to form a hemiaminal, which dehydrates to form the imine.<sup>[2]</sup>
- Reduction:
  - Cool the mixture to 0°C in an ice bath.
  - Add Sodium Triacetoxyborohydride (NaBH(OAc)<sub>3</sub>) (14 mmol, 1.4 equiv) portion-wise over 10 minutes.
  - Remove the ice bath and stir at room temperature for 12–16 hours under nitrogen atmosphere.
- Quench & Workup:
  - Quench the reaction by slowly adding saturated aqueous NaHCO<sub>3</sub> (30 mL) to neutralize the acid.
  - Extract the aqueous layer with Dichloromethane (DCM) (30 mL).
  - Combine organic layers, wash with brine, and dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>.
- Purification:
  - Concentrate the solvent under reduced pressure.

- o Purify the crude oil via flash column chromatography (Silica gel; Eluent: 95:5 Hexanes:Ethyl Acetate + 1% Triethylamine) to isolate the pure amine.

Mechanistic Pathway:



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Figure 2: Reductive amination mechanism showing the conversion of ketone to amine via imine reduction.[3]

## Part 3: Analytical Characterization

To validate the synthesis, the following spectral data should be obtained.

### 3.1 Predicted

#### H NMR (400 MHz, CDCl<sub>3</sub>)

)

The spectrum will be complex due to the diastereomers, potentially showing signal doubling for the methyl groups.

Shift (ppm)	Multiplicity	Integration	Assignment
0.85 - 0.95	Multiplet	9H	Terminal methyls (Butyl C4, Pentyl C1, Pentyl C5)
1.05	Doublet	3H	Methyl at C2 (adjacent to N)
1.20 - 1.60	Multiplet	8H	Methylene protons (Butyl C2, C3; Pentyl C4) + Methine (Pentyl C3)
2.50 - 2.65	Multiplet	2H	Methylene adjacent to N (Butyl C1)
2.70 - 2.85	Multiplet	1H	Methine adjacent to N (Pentyl C2)

### 3.2 Mass Spectrometry (ESI-MS)

- Molecular Ion ( ): 158.2 m/z.
- Fragmentation: Expect a prominent peak at m/z 100 due to
  - cleavage at the branched side (loss of the butyl chain is less favorable than loss of the larger alkyl fragments, but
  - cleavage usually dominates).
  - Cleavage at C2-C3 bond of pentane chain: Loss of sec-butyl radical?
  - Most stable fragment: Cleavage adjacent to Nitrogen.

## Part 4: Pharmaceutical Relevance[2]

Secondary amines like

-butyl-3-methylpentan-2-amine are critical pharmacophores. The steric bulk provided by the 3-methylpentan-2-yl group can:

- **Increase Metabolic Stability:** Hindered amines are less susceptible to oxidative deamination by cytochrome P450 enzymes compared to unhindered analogs.
- **Modulate Lipophilicity:** The branched alkyl chain increases logP, potentially enhancing blood-brain barrier penetration.
- **Solubility:** As a free base, it is an oil; however, it readily forms crystalline hydrochloride salts (CAS 2103402-67-9 for similar analogs), suitable for solid dosage forms.

## References

- IUPAC Nomenclature Rules (Blue Book)
  - Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Rule P-62.2.2.1 (Secondary Amines).[4]
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  - Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." *Journal of Organic Chemistry*, 1996, 61(11), 3849–3862.
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- Chemical Substance Data
  - **Butyl(3-methylpentan-2-yl)amine** (CAS 1042535-90-9).[5][6][7]
  - Source:

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